![molecular formula C16H19N3O4S B5808069 4-[({[(4-ethoxyphenyl)amino]carbonyl}amino)methyl]benzenesulfonamide](/img/structure/B5808069.png)
4-[({[(4-ethoxyphenyl)amino]carbonyl}amino)methyl]benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[({[(4-ethoxyphenyl)amino]carbonyl}amino)methyl]benzenesulfonamide, also known as E7820, is a small molecule inhibitor that has been studied for its potential therapeutic applications in cancer treatment. E7820 has been shown to inhibit the growth of various cancer cells in vitro and in vivo, making it a promising candidate for further research.
Wirkmechanismus
The mechanism of action of 4-[({[(4-ethoxyphenyl)amino]carbonyl}amino)methyl]benzenesulfonamide involves the inhibition of several key enzymes and signaling pathways that are involved in cancer cell growth and angiogenesis. 4-[({[(4-ethoxyphenyl)amino]carbonyl}amino)methyl]benzenesulfonamide has been shown to inhibit the activity of vascular endothelial growth factor receptor 2 (VEGFR2), which is a key receptor involved in angiogenesis. It also inhibits the activity of several other enzymes and signaling pathways, including phosphoinositide 3-kinase (PI3K), Akt, and mTOR, which are all involved in cancer cell growth and survival.
Biochemical and Physiological Effects:
4-[({[(4-ethoxyphenyl)amino]carbonyl}amino)methyl]benzenesulfonamide has been shown to have several biochemical and physiological effects in cancer cells. It inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis, which are both mechanisms of cell death. It also inhibits angiogenesis by reducing the formation of new blood vessels, which reduces the supply of nutrients and oxygen to the tumor.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-[({[(4-ethoxyphenyl)amino]carbonyl}amino)methyl]benzenesulfonamide in lab experiments is its specificity for cancer cells and angiogenesis. It has been shown to have minimal toxicity to normal cells, which makes it a promising candidate for further research. However, one limitation of using 4-[({[(4-ethoxyphenyl)amino]carbonyl}amino)methyl]benzenesulfonamide is its solubility, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for research on 4-[({[(4-ethoxyphenyl)amino]carbonyl}amino)methyl]benzenesulfonamide. One area of interest is the development of more potent and selective inhibitors of VEGFR2 and other key enzymes involved in cancer cell growth and angiogenesis. Another area of interest is the combination of 4-[({[(4-ethoxyphenyl)amino]carbonyl}amino)methyl]benzenesulfonamide with other cancer treatments, such as chemotherapy and radiation therapy, to enhance its therapeutic effects. Additionally, further research is needed to understand the mechanisms of resistance to 4-[({[(4-ethoxyphenyl)amino]carbonyl}amino)methyl]benzenesulfonamide and to develop strategies to overcome resistance.
Synthesemethoden
The synthesis of 4-[({[(4-ethoxyphenyl)amino]carbonyl}amino)methyl]benzenesulfonamide involves several steps, starting with the reaction of 4-ethoxyaniline with phosgene to form 4-ethoxyphenyl isocyanate. This is then reacted with 4-aminomethylbenzenesulfonamide to form the final product, 4-[({[(4-ethoxyphenyl)amino]carbonyl}amino)methyl]benzenesulfonamide. The synthesis of 4-[({[(4-ethoxyphenyl)amino]carbonyl}amino)methyl]benzenesulfonamide has been described in detail in several research papers.
Wissenschaftliche Forschungsanwendungen
4-[({[(4-ethoxyphenyl)amino]carbonyl}amino)methyl]benzenesulfonamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and pancreatic cancer. 4-[({[(4-ethoxyphenyl)amino]carbonyl}amino)methyl]benzenesulfonamide has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis.
Eigenschaften
IUPAC Name |
1-(4-ethoxyphenyl)-3-[(4-sulfamoylphenyl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O4S/c1-2-23-14-7-5-13(6-8-14)19-16(20)18-11-12-3-9-15(10-4-12)24(17,21)22/h3-10H,2,11H2,1H3,(H2,17,21,22)(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOEVSZYHJMSEAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)NCC2=CC=C(C=C2)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-({[(4-Ethoxyphenyl)carbamoyl]amino}methyl)benzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

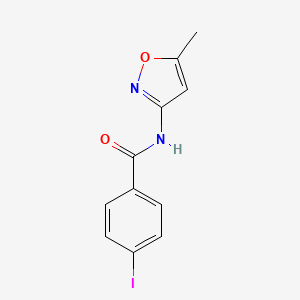
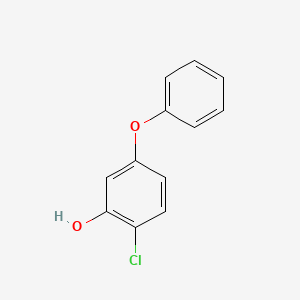
![4-({[5-(1-piperidinyl)-2-furyl]methylene}amino)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5807997.png)
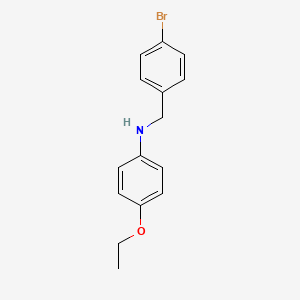

![1-[(4-ethoxy-1-naphthyl)sulfonyl]-4-methyl-1H-imidazole](/img/structure/B5808019.png)
![1-[(4-methoxy-1-naphthyl)methyl]-4-(4-methylphenyl)piperazine](/img/structure/B5808030.png)
![1-[(3-bromo-4-methoxybenzoyl)oxy]-2,5-pyrrolidinedione](/img/structure/B5808036.png)
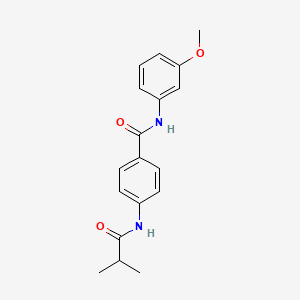
![3-[(2-nitrobenzoyl)hydrazono]-N-[3-(trifluoromethyl)phenyl]butanamide](/img/structure/B5808043.png)
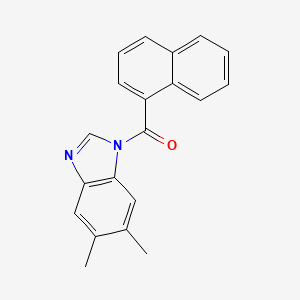
![4-{[4-(2,4-dichlorophenyl)-3-(isopropoxycarbonyl)-2-thienyl]amino}-4-oxobutanoic acid](/img/structure/B5808065.png)
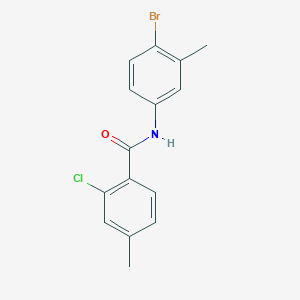
![4-[(4-pyridinylamino)carbonyl]phenyl acetate](/img/structure/B5808081.png)